molecular formula C4H7BO2 B1258328 Dimethyl ethynylboronate

Dimethyl ethynylboronate

Cat. No. B1258328
M. Wt: 97.91 g/mol
InChI Key: YFPCEHYQOZTBND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl ethynylboronate is an alkynylboronic ester and a terminal acetylenic compound.

Scientific Research Applications

Application in Medicinal Chemistry

Dimethyl ethynylboronate plays a role in the discovery and development of chemotherapeutic agents. Natural products and their synthetic analogues, such as sesquiterpene lactones and quassinoids, are explored for their bioactivity and mechanism of action, with some advancing to clinical trials. This reflects the significant potential of dimethyl ethynylboronate in developing new treatments for various diseases, including cancer and AIDS (Lee, 2010).

Role in Neuroscience Research

In neuroscience, compounds like dimethyl sulfoxide (DMSO), which share chemical properties with dimethyl ethynylboronate, are used to investigate neuroprotective effects. Studies on DMSO have shown its ability to suppress ion currents and calcium influx induced by glutamate, suggesting potential applications in treating excitotoxic neurodegenerative conditions (Lu & Mattson, 2001).

Involvement in Alzheimer's Research

Dimethyl ethynylboronate derivatives are utilized in Alzheimer's research, particularly in imaging studies. Compounds like [18F]FDDNP, derived from dimethyl ethynylboronate, help in the noninvasive monitoring of neurofibrillary tangles and beta-amyloid plaques in Alzheimer’s patients, offering insights into disease progression and response to treatments (Shoghi-Jadid et al., 2002).

Agricultural Applications

In agriculture, derivatives of dimethyl ethynylboronate, like dimethipin, are studied for their effectiveness as chemical defoliants in crops like cotton. Research evaluates combinations of various defoliants to maximize effectiveness while minimizing environmental impact (Snipes & Cathey, 1992).

Pharmacological Research

Dimethyl ethynylboronate derivatives are investigated for their pharmacological properties. For instance, ABT-491, a derivative, shows potential as a potent platelet-activating factor receptor antagonist, offering insights into treatments for PAF-mediated diseases (Albert et al., 1997).

properties

Product Name

Dimethyl ethynylboronate

Molecular Formula

C4H7BO2

Molecular Weight

97.91 g/mol

IUPAC Name

ethynyl(dimethoxy)borane

InChI

InChI=1S/C4H7BO2/c1-4-5(6-2)7-3/h1H,2-3H3

InChI Key

YFPCEHYQOZTBND-UHFFFAOYSA-N

Canonical SMILES

B(C#C)(OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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